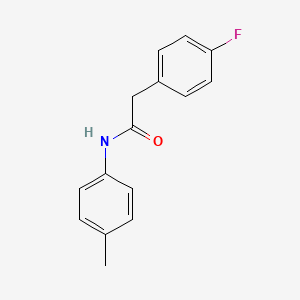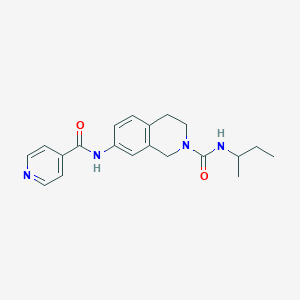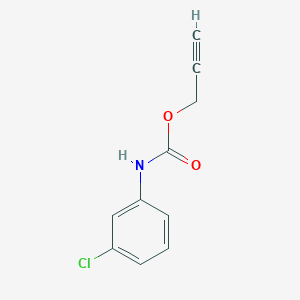![molecular formula C16H15N3O B3870145 4-methyl-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B3870145.png)
4-methyl-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one
Overview
Description
4-methyl-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one is a heterocyclic compound that features a phthalazinone core with a pyridine moiety attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one typically involves the following steps:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the phthalazinone core.
Final Modifications: Additional steps may include methylation or other functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-methyl-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridinyldithio)ethyl Methacrylate: This compound has a similar pyridine moiety but differs in its overall structure and functional groups.
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound also contains a pyridine moiety but has a different core structure.
Uniqueness
4-methyl-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one is unique due to its specific combination of a phthalazinone core and a pyridine moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-methyl-2-(2-pyridin-2-ylethyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-14-7-2-3-8-15(14)16(20)19(18-12)11-9-13-6-4-5-10-17-13/h2-8,10H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDJSRSDCCFGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3870064.png)
![(5E)-3-ethyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3870073.png)
![2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione](/img/structure/B3870078.png)
![2-methyl-4-{5-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-2-furyl}but-3-yn-2-ol](/img/structure/B3870079.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B3870084.png)
![2-[2-[4-(4-Nitrophenyl)piperazine-1-carbonyl]phenyl]benzoic acid](/img/structure/B3870121.png)

![2-(2,4-dichlorophenoxy)-N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetamide](/img/structure/B3870134.png)
![(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3870140.png)

![4-[3-(4-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B3870144.png)
![1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B3870151.png)

![2-(3,4-dichlorophenyl)-4-[(E)-indol-2-ylidenemethyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B3870162.png)
